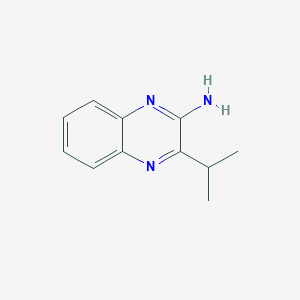
3-(Propan-2-yl)quinoxalin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)quinoxalin-2-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties. The compound’s structure consists of a quinoxaline core with a propan-2-yl group attached to the third position and an amine group at the second position. This unique arrangement imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoroacetic acid (TFA) as a catalyst in the condensation reaction . The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, under an inert atmosphere.
Industrial Production Methods: Industrial production of 3-(Propan-2-yl)quinoxalin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
化学反应分析
Types of Reactions: 3-(Propan-2-yl)quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(Propan-2-yl)quinoxalin-2-amine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-(Propan-2-yl)quinoxalin-2-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
相似化合物的比较
Quinoxaline: The parent compound with a similar core structure but without the propan-2-yl and amine groups.
2,3-Dimethylquinoxaline: A derivative with methyl groups at the second and third positions.
3-(Methylthio)quinoxalin-2-amine: A compound with a methylthio group instead of the propan-2-yl group.
Uniqueness: 3-(Propan-2-yl)quinoxalin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
属性
CAS 编号 |
33870-76-7 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.24 g/mol |
IUPAC 名称 |
3-propan-2-ylquinoxalin-2-amine |
InChI |
InChI=1S/C11H13N3/c1-7(2)10-11(12)14-9-6-4-3-5-8(9)13-10/h3-7H,1-2H3,(H2,12,14) |
InChI 键 |
IRSRPTQGLZTLGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=CC=CC=C2N=C1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


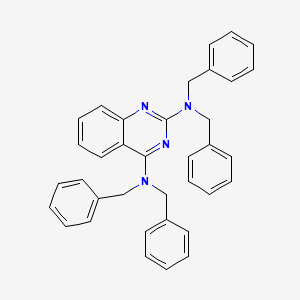
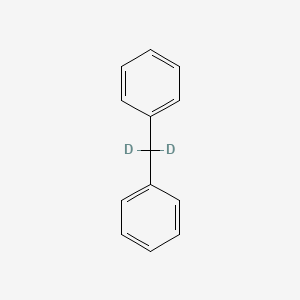
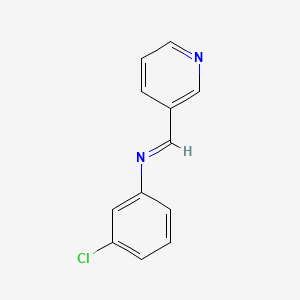
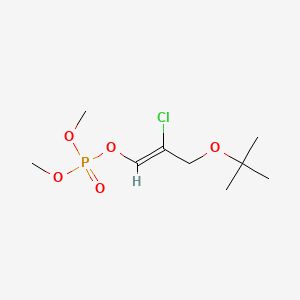
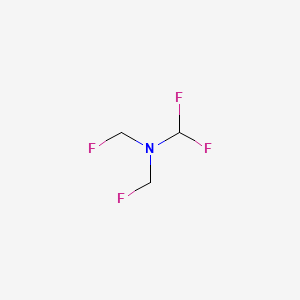
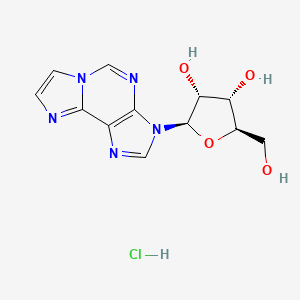
![2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfanyl]-6-methoxy-1H-benzimidazole](/img/structure/B13828919.png)
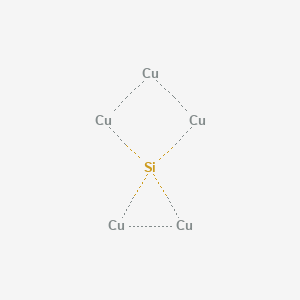


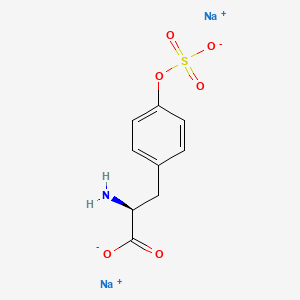
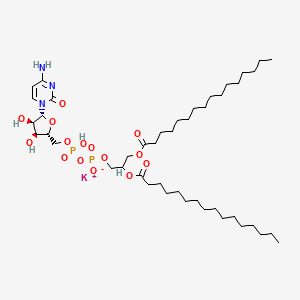
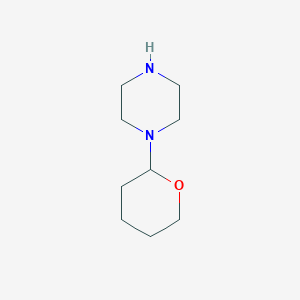
![(1S,5S,6S)-6-Fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13828949.png)
